2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18060528
InChI: InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-7-5-9(2)13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC18060528

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanoic acid
Standard InChI InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-7-5-9(2)13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16)
Standard InChI Key FVTBJBQDKCQJJB-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CCN1C=CC(=N1)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (IUPAC name: 2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanoic acid) is a chiral molecule with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. Its structure integrates:

  • A butanoic acid moiety at position 4.

  • A 2-methyl-2-ethylamino group at position 2.

  • A 3-methylpyrazole heterocycle at position 4.

The stereochemistry and tautomeric properties of the pyrazole ring contribute to its conformational flexibility, which may influence binding interactions in biological systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight225.29 g/mol
CAS Number1344303-52-1
SMILES NotationCCNC(C)(CCN1C=CC(=N1)C)C(=O)O
Topological Polar Surface Area89.5 Ų
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5 (3N, 2O)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions, though specific protocols remain proprietary. A generalized approach may include:

  • Formation of the Pyrazole Ring: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Alkylation: Introduction of the ethylamino group via nucleophilic substitution using ethylamine and a brominated precursor.

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates or oxidation of alcohols.

Key reagents include sodium hydride for deprotonation and tetrahydrofuran (THF) as a solvent. Yield optimization often requires precise temperature control (-78°C for lithiation steps) and anhydrous conditions to prevent side reactions.

Reaction Mechanisms

The ethylamino group participates in Schiff base formation with carbonyl compounds, while the pyrazole ring exhibits aromatic electrophilic substitution at the 4-position. The carboxylic acid moiety enables salt formation with bases, enhancing solubility in aqueous media.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (estimated <1 mg/mL at 25°C). Stability studies suggest susceptibility to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, necessitating storage at -20°C under inert atmospheres.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, pyrazole-CH₃), 3.21 (q, J=7.2 Hz, 2H, CH₂NH).

  • Mass Spectrometry: ESI-MS m/z 226.2 [M+H]⁺, confirming molecular weight.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Substituent Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance metabolic stability.

  • Pro-drug Development: Esterification of the carboxylic acid to improve membrane permeability.

Target Identification

High-throughput screening against kinase libraries and GPCR panels is critical to elucidate mechanisms of action. Collaborative efforts with academic institutions could accelerate target validation.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Pyrazole-Containing Derivatives

CompoundMolecular FormulaKey FeaturesBioactivity (IC₅₀)
2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acidC₁₁H₁₉N₃O₂5-methylpyrazole isomerNot reported
Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoateC₁₁H₁₉N₃O₂Ester derivativeImproved lipophilicity
5-Methyl-4-{methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methylthiophene-2-carboxylic acidC₁₃H₁₇N₃O₂SThiophene coreAnticancer activity (IC₅₀ = 8.2 μM)

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